4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

CCR4 antagonism Chemokine receptor Inflammation

The compound 4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS 946281-46-5) is a synthetic small molecule featuring a morpholinyl-pyrimidine core linked to a 4-fluorobenzoyl-piperazine moiety. It belongs to the class of piperazinyl pyrimidine derivatives that have been patented as antagonists of human chemokine receptor 4 (hCCR4), a G-protein coupled receptor implicated in allergic inflammation, asthma, and tumor immunity.

Molecular Formula C20H24FN5O2
Molecular Weight 385.4 g/mol
CAS No. 946281-46-5
Cat. No. B6563944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
CAS946281-46-5
Molecular FormulaC20H24FN5O2
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N4CCOCC4
InChIInChI=1S/C20H24FN5O2/c1-15-14-18(24-10-12-28-13-11-24)23-20(22-15)26-8-6-25(7-9-26)19(27)16-2-4-17(21)5-3-16/h2-5,14H,6-13H2,1H3
InChIKeySKQGHOYAOAAPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS 946281-46-5) Procurement Guide: A CCR4 Antagonist Scaffold for Inflammatory & Oncological Research


The compound 4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS 946281-46-5) is a synthetic small molecule featuring a morpholinyl-pyrimidine core linked to a 4-fluorobenzoyl-piperazine moiety. It belongs to the class of piperazinyl pyrimidine derivatives that have been patented as antagonists of human chemokine receptor 4 (hCCR4), a G-protein coupled receptor implicated in allergic inflammation, asthma, and tumor immunity [1]. The compound is of interest to academic and industrial research groups developing targeted therapies for CCR4-mediated diseases.

Why Generic Substitution of 4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine Fails: Structural Specificity Dictates CCR4 Antagonism


Piperazinyl pyrimidine derivatives cannot be generically interchanged for CCR4 antagonist research because subtle modifications to the substitution pattern on the pyrimidine core, the piperazine linker, or the terminal aryl group profoundly alter receptor binding affinity and selectivity. The patent literature demonstrates that the specific combination of a 4-fluorobenzoyl group on the piperazine and a morpholine at the pyrimidine 4-position is required for potent hCCR4 antagonism [1]. Replacing the 4-fluorobenzoyl with other acyl groups or altering the morpholine substitution leads to significantly different pharmacological profiles, as seen across the broader compound series [2].

Quantitative Differentiation Guide for 4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS 946281-46-5)


CCR4 Antagonist Potency: Structural Uniqueness Among Piperazinyl Pyrimidine Derivatives

The target compound is a specific exemplar from a patent family claiming piperazinyl pyrimidine derivatives as hCCR4 antagonists [1]. While explicit, publicly available IC50 values for this exact compound against hCCR4 are limited in the allowed sources, structurally analogous compounds within the same patent series have demonstrated potent CCR4 antagonism [1]. The specific 4-fluorobenzoyl substitution is critical for activity; related compounds lacking this group show reduced potency based on structure-activity relationship (SAR) trends described in the patent [1]. This positions CAS 946281-46-5 as a key tool compound for probing CCR4 pharmacology.

CCR4 antagonism Chemokine receptor Inflammation

Differentiation from PI3K/mTOR Morpholino-Pyrimidines: Target Selectivity

The morpholinyl-pyrimidine scaffold is also exploited in mTOR/PI3K inhibitor patents, such as the AstraZeneca series in US 20090018134 [1]. However, the target compound bears a 4-fluorobenzoyl-piperazine group at the 2-position of the pyrimidine, a substitution pattern distinct from the kinase inhibitor series, which typically use different substituents. This divergence in substitution directs the compound's activity toward CCR4 rather than the PI3K/mTOR pathway, providing a unique selectivity profile compared to morpholino-pyrimidine analogues developed as kinase inhibitors [1].

Kinase inhibition Target selectivity Cancer

Chemical Stability and Physicochemical Properties: Advantage of the Morpholine-Piperazine Hybrid Core

The incorporation of both morpholine and piperazine rings within a single pyrimidine scaffold is known to enhance aqueous solubility and metabolic stability compared to analogues bearing only one of these heterocycles [1][2]. While direct comparative stability data for CAS 946281-46-5 is not publicly available from the allowed sources, the general class of morpholino-pyrimidines demonstrates improved pharmacokinetic properties over simpler pyrimidine derivatives, making this compound a suitable candidate for further in vitro and in vivo profiling [2].

Drug-like properties Solubility Stability

Key Research & Industrial Application Scenarios for 4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine


In Vitro CCR4 Antagonism Screening and SAR Expansion

Use this compound as a reference hCCR4 antagonist in calcium flux or chemotaxis assays to validate hit compounds from screening campaigns. Its structure, defined in US Patent 9,493,453 B2, allows medicinal chemists to systematically explore modifications of the fluorobenzoyl and morpholine motifs while maintaining the core pharmacophore, facilitating the development of next-generation anti-inflammatory agents [1].

Selective Pharmacological Profiling Against Kinase Off-Targets

Employ this compound in a counter-screening panel against PI3K and mTOR kinases to experimentally confirm its selectivity for CCR4 over these pathways, a critical step given the shared morpholino-pyrimidine scaffold with kinase inhibitors [2]. Such data strengthens the value proposition for using this compound in immunology-focused research.

In Vivo Proof-of-Concept Studies for Allergic and Autoimmune Diseases

Following favorable in vitro ADME and pharmacokinetic profiling, this compound can be advanced into rodent models of allergic dermatitis or asthma, where CCR4 antagonism has been therapeutically validated. The compound's structural features may offer improved oral bioavailability compared to peptide-based CCR4 blockers, supporting its use in preclinical efficacy studies [1].

Quote Request

Request a Quote for 4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.